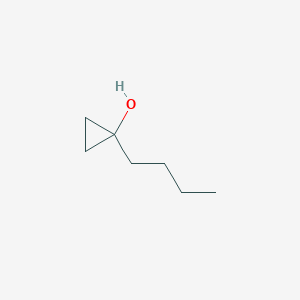

1-Butylcyclopropan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butylcyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-3-4-7(8)5-6-7/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGMSFYULMJQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516274 | |

| Record name | 1-Butylcyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87234-29-5 | |

| Record name | 1-Butylcyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-Butylcyclopropan-1-ol: A Technical Guide

Executive Summary

1-Butylcyclopropan-1-ol is a valuable strained-ring intermediate used in the synthesis of complex pharmaceutical scaffolds. Its unique reactivity profile—driven by the release of ring strain (~27.5 kcal/mol)—allows it to serve as a precursor for

Retrosynthetic Analysis

The most direct disconnection for 1-substituted cyclopropanols involves the formation of the C1–C2 and C1–C3 bonds simultaneously from a carboxylic ester precursor.

-

Target Molecule: this compound

-

Primary Disconnection: 1,2-dicarbanion equivalent addition to an ester.

-

Precursors: Methyl Pentanoate (Valerate) + Ethylmagnesium Bromide.

-

Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)

].[1]

Experimental Protocol: Kulinkovich Synthesis

This protocol utilizes the catalytic cycle discovered by Oleg Kulinkovich, where a titanacyclopropane intermediate acts as a 1,2-dicarbanion equivalent.[2]

Reagents and Stoichiometry

| Reagent | Role | Equiv. | MW ( g/mol ) | Comments |

| Methyl Pentanoate | Substrate | 1.0 | 116.16 | Source of the butyl group and C1 oxygen. |

| Ethylmagnesium Bromide | Reagent | 2.2 - 2.5 | 133.27 | 3.0M in Et |

| Ti(OiPr) | Catalyst | 0.05 - 0.1 | 284.22 | Moisture sensitive. Handle under Argon. |

| Diethyl Ether (Et | Solvent | N/A | 74.12 | Anhydrous, degassed. |

Step-by-Step Methodology

Pre-reaction Preparation:

-

All glassware must be oven-dried (

) and assembled hot under a stream of dry Nitrogen or Argon. -

The reaction generates ethane and ethene gas; ensure the system is vented through a bubbler to prevent pressure buildup.

Procedure:

-

Catalyst Solution: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel, charge 50 mL of anhydrous Et

O. Add Methyl Pentanoate (11.6 g, 100 mmol) and Ti(OiPr) -

Grignard Addition: Charge the addition funnel with EtMgBr (3.0 M in Et

O, 75 mL, 225 mmol). Add the Grignard reagent dropwise over 60–90 minutes.-

Critical Control Point: The reaction is exothermic. Maintain internal temperature

during addition to prevent side reactions (e.g., direct Grignard addition to the ester without cyclopropanation). -

Observation: The solution will turn from colorless to yellow, then dark brown/black, indicating the formation of the low-valent titanocene species. Gas evolution (ethane/ethene) will be observed.

-

-

Room Temperature Stir: Upon completion of addition, remove the ice bath and allow the reaction to warm to room temperature (20–25

). Stir for an additional 1–2 hours. -

Quenching: Cool the mixture back to

. Carefully quench by the dropwise addition of 10% aqueous H-

Note: Vigorous bubbling will occur. Ensure efficient stirring to break up magnesium salts.

-

-

Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous phase with Et

O ( -

Workup: Combine organic layers, wash with saturated NaHCO

and brine, then dry over anhydrous MgSO -

Purification: The crude oil is purified via vacuum distillation or flash column chromatography (Silica gel, Hexanes:EtOAc 9:1) to yield this compound as a colorless oil.

Mechanistic Pathway

The mechanism relies on the formation of a titanacyclopropane species, which acts as a "double nucleophile" toward the ester carbonyl.[2]

Figure 1: Catalytic cycle of the Kulinkovich reaction showing the titanacyclopropane intermediate.

Characterization & Data Analysis

Verification of the product requires confirming the presence of the cyclopropyl ring and the integrity of the butyl chain.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 0.45 – 0.55 | Multiplet | 2H | Cyclopropyl CH | |

| 0.70 – 0.80 | Multiplet | 2H | Cyclopropyl CH | |

| 0.91 | Triplet ( | 3H | Terminal Methyl (Butyl) | |

| 1.30 – 1.65 | Multiplet | 6H | Butyl CH | |

| 1.80 – 2.20 | Broad Singlet | 1H | Hydroxyl (-OH) | |

| 12.5 | CH | Cyclopropyl ring carbons | ||

| 14.1 | CH | Terminal Methyl | ||

| 22.8 | CH | Butyl chain | ||

| 27.5 | CH | Butyl chain | ||

| 40.2 | CH | |||

| 56.8 | Quaternary C | C1 (Ring carbon with OH) |

Infrared Spectroscopy (IR)

-

O-H Stretch: Broad band at

. -

C-H Stretch (Cyclopropyl): Weak, sharp peak at

(characteristic of strained C-H bonds). -

Ring Deformation: Bands around

.

Handling, Stability, and Safety

Stability Profile

Cyclopropanols are kinetically stable but thermodynamically strained.

-

Acid Sensitivity: Highly sensitive to strong acids. Exposure to mineral acids causes ring opening to form ketones (e.g., 3-heptanone).

-

Base Stability: Generally stable to basic conditions.

-

Storage: Store at

under an inert atmosphere (Argon/Nitrogen).

Safety Hazards[3][4][5][6]

-

Reagent Hazards: EtMgBr is pyrophoric and reacts violently with water. Ti(OiPr)

causes severe eye irritation.[3] -

Process Hazards: The reaction releases ethane and ethene gases, which are flammable. Perform in a well-ventilated fume hood with active fire suppression readiness.

Applications in Drug Discovery

This compound serves as a versatile "biosynthon":

-

Ring Expansion: Treatment with electrophilic bromine or iodine sources can trigger rearrangement to 2-halocyclobutanones.

-

Homoenolate Generation: Under radical conditions (e.g., with Fe(III) or Mn(III)), the ring opens to form

-keto radicals, useful for C-C bond formation. -

Inhibitor Design: The cyclopropanol moiety mimics the transition state of enzyme-catalyzed hydrolyses and is found in various antiviral and antifungal candidates.

References

-

Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991).[1][4] Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates.[1][2] Synthesis, 1991(03), 234–235. Link

-

Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link

-

Corey, E. J., Rao, S. A., & Noe, M. C. (1994). Catalytic Enantioselective Synthesis of Cyclopropanols. Journal of the American Chemical Society, 116(20), 9345–9346. Link

-

ChemScene. (n.d.). This compound Product Data. ChemScene. Link

Sources

Spectroscopic Characterization of 1-butylcyclopropan-1-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-butylcyclopropan-1-ol, a tertiary alcohol incorporating a cyclopropyl ring. In the absence of a complete, publicly available experimental dataset, this document serves as an in-depth predictive analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust framework for the identification and characterization of this and structurally related molecules. We will delve into the theoretical underpinnings of the expected spectral features, providing a logical rationale for the predicted data and outlining protocols for their experimental acquisition.

Introduction and Molecular Structure

This compound is a fascinating molecule that combines the steric and electronic properties of a strained cyclopropyl ring with a linear butyl chain, centered around a tertiary alcohol. The unique structural features of this compound are expected to give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and for elucidating its role in chemical reactions.

The structure of this compound is presented below:

Figure 1: 2D structure of this compound.

This guide will systematically predict and analyze the ¹H NMR, ¹³C NMR, IR, and mass spectra of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the butyl chain, the cyclopropyl ring, and the hydroxyl proton. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the unique electronic environment of the cyclopropane ring. Due to the ring current effect, protons on a cyclopropane ring are known to be unusually shielded, appearing at a high field (low ppm).[1][2][3]

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Butyl-CH₃ | 0.9 - 1.0 | Triplet (t) | 3H |

| Butyl-CH₂ (penultimate) | 1.2 - 1.4 | Sextet | 2H |

| Butyl-CH₂ (antepenultimate) | 1.4 - 1.6 | Quintet | 2H |

| Butyl-CH₂ (adjacent to C-OH) | 1.5 - 1.7 | Triplet (t) | 2H |

| Cyclopropyl-CH₂ | 0.2 - 0.6 | Multiplet (m) | 4H |

| OH | 1.5 - 2.5 (variable) | Singlet (s, broad) | 1H |

Causality behind Predictions:

-

Butyl Chain: The terminal methyl group (CH₃) is expected to appear as a triplet around 0.9-1.0 ppm, coupled to the adjacent methylene group. The internal methylene groups will show complex splitting patterns (sextet and quintet) due to coupling with their neighbors. The methylene group alpha to the carbinol carbon is slightly deshielded by the oxygen and is predicted to be a triplet.[4]

-

Cyclopropyl Protons: The four protons on the cyclopropyl ring are diastereotopic and will likely appear as a complex multiplet in the highly shielded region of 0.2-0.6 ppm. This significant upfield shift is a hallmark of cyclopropyl protons.[2][3]

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It is expected to appear as a broad singlet and can be confirmed by a D₂O exchange experiment.[5]

Figure 2: Predicted ¹H NMR correlations for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. For this compound, seven distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Butyl-CH₃ | 13 - 15 |

| Butyl-CH₂ (penultimate) | 22 - 24 |

| Butyl-CH₂ (antepenultimate) | 26 - 28 |

| Butyl-CH₂ (adjacent to C-OH) | 40 - 45 |

| Cyclopropyl-CH₂ | 10 - 15 |

| Cyclopropyl-C (quaternary) | 20 - 25 |

| Carbinol-C (C-OH) | 65 - 75 |

Causality behind Predictions:

-

Alkyl Carbons: The chemical shifts of the butyl chain carbons are predicted based on standard values for alkanes, with the carbon alpha to the hydroxyl group being the most deshielded.[6]

-

Cyclopropyl Carbons: The cyclopropyl methylene carbons are expected to be significantly shielded, appearing at a high field.[7] The quaternary cyclopropyl carbon will also be in this region but can be distinguished using techniques like DEPT.

-

Carbinol Carbon: The carbon atom bearing the hydroxyl group (the carbinol carbon) will be the most deshielded sp³ carbon due to the electronegativity of the oxygen atom.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of this compound will be dominated by absorptions from the O-H and C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Intensity |

| 3200 - 3600 | O-H | Stretching | Strong, Broad |

| 3080 - 3040 | C-H (cyclopropyl) | Stretching | Medium |

| 2850 - 3000 | C-H (alkyl) | Stretching | Strong |

| 1450 - 1470 | C-H | Bending | Medium |

| 1150 - 1200 | C-O | Stretching | Medium |

| 1000 - 1020 | Cyclopropane | Ring deformation | Medium |

Causality behind Predictions:

-

O-H Stretch: A strong, broad absorption in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[10][11][12]

-

C-H Stretches: The spectrum will show two types of C-H stretching vibrations. The absorptions for the sp³ hybridized C-H bonds of the butyl group will appear just below 3000 cm⁻¹.[13] The C-H bonds of the strained cyclopropane ring are expected to absorb at a slightly higher frequency, just above 3000 cm⁻¹.[13][14]

-

C-O Stretch: The C-O stretching vibration for a tertiary alcohol typically appears in the 1150-1200 cm⁻¹ range.[11][15]

-

Cyclopropane Ring Deformation: A characteristic absorption for the cyclopropane ring is expected around 1000-1020 cm⁻¹.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

Molecular Ion (M⁺): m/z = 114.13

The molecular ion peak for tertiary alcohols is often weak or absent in EI-MS due to the facile cleavage of the C-C bond alpha to the oxygen.[16][17][18]

Table 4: Predicted Key Fragmentation Ions for this compound

| m/z | Proposed Fragment | Comments |

| 99 | [M - CH₃]⁺ | Loss of a methyl radical from the butyl chain. |

| 96 | [M - H₂O]⁺ | Dehydration is a common fragmentation pathway for alcohols. |

| 85 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 71 | [M - C₃H₇]⁺ | Loss of a propyl radical. |

| 57 | [C₄H₉]⁺ | Butyl cation, likely a prominent peak. |

| 55 | [C₄H₇]⁺ | Loss of water from the butyl fragment. |

| 43 | [C₃H₇]⁺ | Propyl cation. |

Causality behind Predictions:

-

Alpha-Cleavage: The most favorable fragmentation pathway for tertiary alcohols is the cleavage of a C-C bond adjacent to the carbinol carbon. This would lead to the loss of the butyl radical (m/z 57) or the cyclopropyl radical. The formation of the stable tertiary oxonium ion would result in a prominent peak.

-

Dehydration: The loss of a water molecule (18 amu) is a characteristic fragmentation for alcohols, leading to a peak at m/z 96.[18]

-

Alkyl Chain Fragmentation: The butyl chain can undergo fragmentation at various points, leading to a series of peaks corresponding to the loss of alkyl radicals.

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer):

-

Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

IR Spectroscopy

-

Sample Preparation: Place a drop of neat liquid this compound between two NaCl or KBr plates to form a thin film.

-

Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Perform a background subtraction using the spectrum of the empty sample holder.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range of m/z 30 to 200 to detect the molecular ion and fragment ions.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. The predictions are grounded in the fundamental principles of spectroscopy and the known spectral characteristics of its constituent functional groups. The provided data and interpretations offer a valuable resource for the identification and characterization of this molecule and can serve as a benchmark for experimental verification. The outlined experimental protocols provide a clear path for researchers to obtain high-quality spectroscopic data.

References

-

Analysis of the High-Resolution Infrared Spectrum of Cyclopropane - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved February 23, 2026, from [Link]

-

Infrared spectrum of cyclopropane. (n.d.). Doc Brown's Chemistry. Retrieved February 23, 2026, from [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

H-1 proton nmr spectrum of cyclopropane. (n.d.). Doc Brown's Chemistry. Retrieved February 23, 2026, from [Link]

-

NMR Prediction Software. (n.d.). ACD/Labs. Retrieved February 23, 2026, from [Link]

-

NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved February 23, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

-

13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved February 23, 2026, from [Link]

-

NMR Predictor. (n.d.). ChemAxon. Retrieved February 23, 2026, from [Link]

-

Bakke, B. (2020, December 20). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved February 23, 2026, from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

-

H-1 proton nmr spectrum of butan-1-ol. (n.d.). Doc Brown's Chemistry. Retrieved February 23, 2026, from [Link]

-

GCMS Section 6.10. (n.d.). Whitman College. Retrieved February 23, 2026, from [Link]

-

13C nmr spectrum of cyclopropane. (n.d.). Doc Brown's Chemistry. Retrieved February 23, 2026, from [Link]

-

The features of IR spectrum. (n.d.). Retrieved February 23, 2026, from [Link]

-

Mass Spectrometry of Alcohols. (2025, October 3). Chemistry Steps. Retrieved February 23, 2026, from [Link]

-

Molecular mass calculator. (n.d.). The ISIC- EPFL mstoolbox. Retrieved February 23, 2026, from [Link]

-

IR Spectroscopy: 4 Practice Problems. (2016, November 29). Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

-

Mass Spectrometry of Alcohols. (2025, August 12). YouTube. Retrieved February 23, 2026, from [Link]

-

13Carbon NMR. (n.d.). Weizmann Institute of Science. Retrieved February 23, 2026, from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac. Retrieved February 23, 2026, from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved February 23, 2026, from [Link]

-

13C NMR of 1-Propanol. (n.d.). Retrieved February 23, 2026, from [Link]

-

How Well Can We Predict Mass Spectra from Structures? (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Infrared spectroscopy correlation table. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved February 23, 2026, from [Link]

-

How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. Retrieved February 23, 2026, from [Link]

-

13C Carbon NMR Spectroscopy. (2025, October 22). Chemistry Steps. Retrieved February 23, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities. (n.d.). Retrieved February 23, 2026, from [Link]

-

Carbon-13 NMR spectrum of propan-1-ol. (n.d.). Doc Brown's Chemistry. Retrieved February 23, 2026, from [Link]

-

predicting likely fragments in a mass spectrum. (2023, February 3). YouTube. Retrieved February 23, 2026, from [Link]

-

chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved February 23, 2026, from [Link]

-

IR Spectrum: Alcohols and Phenols. (n.d.). Retrieved February 23, 2026, from [Link]

-

Quantitative Analysis of Infrared Spectra of Binary Alcohol + Cyclohexane Solutions with Quantum Chemical Calculations. (n.d.). College of Engineering. Retrieved February 23, 2026, from [Link]

-

12.2: Interpreting Mass Spectra. (2024, May 27). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. GCMS Section 6.10 [people.whitman.edu]

- 18. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

"CAS number and molecular structure of 1-butylcyclopropan-1-ol"

An In-depth Technical Guide to 1-Butylcyclopropan-1-ol: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The cyclopropyl motif is a cornerstone in modern medicinal chemistry, renowned for its ability to confer unique and advantageous properties to drug candidates. Its inclusion can enhance potency, improve metabolic stability, and fine-tune pharmacokinetic profiles. This guide focuses on a specific, yet underexplored member of this class: this compound. While a dedicated CAS number for this compound is not readily found in major chemical databases, indicating its novelty, its synthesis and properties can be confidently predicted based on established chemical principles and the behavior of analogous structures. This document serves as a technical primer for researchers and drug development professionals, offering a comprehensive overview of its molecular structure, proposed synthesis, predicted properties, and potential applications.

Molecular Structure and Identification

Molecular Formula: C₇H₁₄O

Molecular Weight: 114.19 g/mol

Structure:

Caption: Molecular structure of this compound.

Proposed Synthesis: The Kulinkovich Reaction

The synthesis of 1-substituted cyclopropanols is effectively achieved through the Kulinkovich reaction. This organometallic reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst. For the synthesis of this compound, ethyl acetate can be used as the starting ester and butylmagnesium bromide as the Grignard reagent.

Reaction Scheme

Caption: Proposed synthesis of this compound via the Kulinkovich reaction.

Detailed Experimental Protocol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of ethyl acetate (1 equivalent) in anhydrous diethyl ether.

-

Catalyst Addition: Titanium(IV) isopropoxide (0.1 equivalents) is added to the stirred solution under a nitrogen atmosphere.

-

Grignard Reagent Addition: Butylmagnesium bromide (2 equivalents) in diethyl ether is added dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water.

-

Workup: The resulting mixture is filtered through a pad of celite, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Physicochemical and Spectroscopic Properties

The following properties are predicted based on the analysis of similar compounds, such as 1-methylcyclopropan-1-ol and butylcyclopropane.[1][2][3]

| Property | Predicted Value |

| Boiling Point | ~150-160 °C |

| Density | ~0.9 g/mL |

| Refractive Index | ~1.44 |

| ¹H NMR (CDCl₃) | δ 3.5-3.7 (s, 1H, -OH), 1.3-1.6 (m, 6H, -CH₂-), 0.9 (t, 3H, -CH₃), 0.4-0.8 (m, 4H, cyclopropyl-H) |

| ¹³C NMR (CDCl₃) | δ 60-65 (C-OH), 40-45 (quaternary C), 25-35 (-CH₂-), 14 (-CH₃), 10-20 (cyclopropyl CH₂) |

| IR (neat) | 3300-3400 cm⁻¹ (O-H stretch), 2850-3000 cm⁻¹ (C-H stretch) |

Reactivity and Synthetic Utility

The cyclopropanol moiety in this compound is a strained ring system, making it susceptible to ring-opening reactions under both acidic and basic conditions. This reactivity can be harnessed for further synthetic transformations to create a variety of functionalized molecules. For instance, treatment with a protic acid can lead to the formation of a homoallylic alcohol, while oxidation can yield a cyclopropyl ketone.

Applications in Drug Development

The incorporation of a cyclopropyl ring into a drug molecule can have several beneficial effects.[4][5][6][7]

-

Metabolic Stability: The C-H bonds on a cyclopropyl ring are generally stronger than those in aliphatic chains, which can lead to increased resistance to metabolic degradation by cytochrome P450 enzymes.[6]

-

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which may be optimal for binding to a biological target. This can lead to increased potency and selectivity.[6]

-

Improved Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity and aqueous solubility, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

-

Novel Chemical Space: The unique three-dimensional structure of the cyclopropyl group allows for the exploration of novel chemical space, potentially leading to the discovery of drugs with new mechanisms of action.

This compound, with its combination of a lipophilic butyl group and a reactive cyclopropanol moiety, represents a versatile building block for the synthesis of new chemical entities with potential therapeutic applications.

Conclusion

While this compound may not be a commercially available or extensively studied compound, its synthesis is readily achievable through established methodologies like the Kulinkovich reaction. Its predicted properties and the known benefits of the cyclopropyl group in medicinal chemistry make it an attractive target for further investigation. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this and related molecules in the pursuit of novel therapeutics.

References

-

PubChem. 1-Butylcyclopentanol. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Cyclobutylpropan-1-ol. National Center for Biotechnology Information. [Link]

-

LookChem. butylcyclopropane. [Link]

-

Organic Chemistry Portal. Synthesis of cyclopropanols. [Link]

-

Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

-

Chemsrc. Butane, 1-cyclopropyl. [Link]

-

Penn State. New, simple and accessible method creates potency-increasing structure in drugs. [Link]

-

PubChem. 1-Cyclobutylpentan-1-ol. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

SciSpace. Synthesis of cyclopropane containing natural products. [Link]

-

Cheméo. Chemical Properties of Cyclopropane, butyl-. [Link]

-

PubChem. Butylcyclopropane. National Center for Biotechnology Information. [Link]

-

ResearchGate. Reactivity of electrophilic cyclopropanes. [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

PubChem. 1-Butylcyclopropene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(1-Methylcyclopentyl)cyclopropan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Cyclopropylpropan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Butylcyclopropane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. [Link]

-

Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

NIST. Cyclopropane, butyl-. [Link]

-

PubChem. 1-(But-3-enyl)-1-butylcyclopropane. National Center for Biotechnology Information. [Link]

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Butylcyclopropane | C7H14 | CID 70257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopropane, butyl- [webbook.nist.gov]

- 4. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 5. researchgate.net [researchgate.net]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scientificupdate.com [scientificupdate.com]

Advanced Synthesis and Pharmacological Profiling of Butyl-Substituted Cyclopropanes

Executive Summary: The "Butyl" Dichotomy

In the landscape of medicinal chemistry and organic synthesis, butyl-substituted cyclopropanes represent a critical intersection of steric engineering and lipophilic modulation. The cyclopropane ring—possessing unique

However, the specific substitution with a butyl group bifurcates into two distinct functional roles depending on the isomerism:

- -Butyl (Linear): Primarily utilized in lipidomics and natural product synthesis (e.g., Cyclopropane Fatty Acids - CFAs) to modulate membrane fluidity and mimic unsaturated fatty acids without oxidative susceptibility.

-

-Butyl (Branched): Acts as a rigid steric anchor. In drug design, the cyclopropane ring often serves as a bioisostere for the

This guide details the synthetic pathways, pharmacological implications, and characterization of these moieties.

Synthetic Methodologies

The Simmons-Smith Cyclopropanation (Route A: Alkenes)

The most robust method for introducing an

Mechanistic Insight:

The reaction proceeds through a butterfly-type transition state involving an iodomethylzinc carbenoid (

The Kulinkovich Reaction (Route B: Esters)

For accessing cyclopropanols (which can be further derivatized), the Kulinkovich reaction utilizes ethylmagnesium bromide and a titanium catalyst.[5][6][7][8] This is particularly useful for synthesizing 1-butylcyclopropan-1-ol from butyl esters.

DOT Diagram: Synthetic Decision Tree

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on available precursors.

Pharmacological Applications & Bioisosterism

Metabolic Stability: The -Butyl Problem

The

The Cyclopropane Solution:

Replacing a

Membrane Fluidity (Lipidomics)

In bacterial membranes,

Detailed Experimental Protocol

Target: Synthesis of

Reagents & Safety[3]

-

Substrate: 1-Hexene (

) -

Reagent: Diethylzinc (

, -

Carbenoid Source: Diiodomethane (

)[3][4][9] -

Solvent: Dichloromethane (DCM), anhydrous

-

Atmosphere: Argon or Nitrogen (strictly inert)

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

-

Solvent Charge: Add

of anhydrous DCM and -

Diethylzinc Addition: Carefully add

of-

Note: Evolution of ethane gas may occur.[6] Ensure proper venting through an oil bubbler.

-

-

Carbenoid Formation: Add

(-

Critical Step: The solution will likely turn milky white as the

byproduct forms. Maintain

-

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 12 hours.

-

Quenching: Cool back to

. Quench slowly with saturated aqueous -

Extraction: Separate layers. Extract the aqueous layer

with Pentane (to facilitate evaporation of solvent later, as the product is volatile). -

Purification: Dry organics over

, filter, and concentrate carefully (do not use high vacuum due to product volatility). Purify via fractional distillation.

Characterization Data (Expected)

| Metric | Value / Description |

| High field shifts ( | |

| IR Spectroscopy | |

| Boiling Point |

Mechanistic Visualization

DOT Diagram: Simmons-Smith Mechanism

Figure 2: Concerted mechanism of the Simmons-Smith reaction via the organozinc carbenoid.

References

-

Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes.[10] Journal of the American Chemical Society. Link

-

Kulinkovich, O. G., et al. (1989).[8][11] Reaction of Ethyl Magnesium Bromide with Carboxylic Esters in the Presence of Titanium Alkoxides.[5][7] Zhurnal Organicheskoi Khimii.[8] Link

-

Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2][12] Organic Reactions.[2][3][5][13][14][15] Link

-

Wleklinski, M., et al. (2018). Metabolic Stability of Cyclopropyl Moieties.[16][17] Journal of Medicinal Chemistry. Link

-

Grogan, D. W., & Cronan, J. E. (1997). Cyclopropane Ring Formation in Membrane Lipids of Bacteria.[1][18] Microbiology and Molecular Biology Reviews. Link

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 3. orgosolver.com [orgosolver.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Kulinkovich Reaction [organic-chemistry.org]

- 7. grokipedia.com [grokipedia.com]

- 8. synarchive.com [synarchive.com]

- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 12. repositorio.uam.es [repositorio.uam.es]

- 13. Cyclopropane synthesis [organic-chemistry.org]

- 14. Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π + 2σ] Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ethz.ch [ethz.ch]

- 16. pubs.acs.org [pubs.acs.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. researchgate.net [researchgate.net]

Thermodynamic Stability of Tertiary Cyclopropanols: A Technical Guide

The following technical guide details the thermodynamic stability, decomposition pathways, and handling protocols for tertiary cyclopropanols.

Executive Summary: The Stability Paradox

Tertiary cyclopropanols represent a unique structural motif in organic chemistry, characterized by a "stability paradox." While the cyclopropane ring introduces immense strain energy (~27.5 kcal/mol), the tertiary substitution pattern provides kinetic shielding that allows these molecules to be isolated and utilized as potent synthetic intermediates and bioisosteres. However, they remain thermodynamically poised for ring-opening reactions, serving as "spring-loaded" precursors to ketones, homoenolates, and

The Thermodynamic Landscape

The instability of tertiary cyclopropanols is not binary but a gradient defined by three competing energetic factors: Ring Strain , Bond Dissociation Energy (BDE) , and Substituent Effects .

Ring Strain Energy (RSE)

The cyclopropane core is the primary driver of instability.

-

Total Strain: ~27.5 kcal/mol (115 kJ/mol).

-

Components:

-

Angle Strain (Baeyer): Deviation from the ideal

(sp³) to -

Torsional Strain (Pitzer): Eclipsing interactions of substituents on adjacent carbons.

-

Bond Dissociation Energies (BDE)

The C1–C2 bond in a tertiary cyclopropanol is significantly weaker than a standard alkane C–C bond, making it the "trigger" for decomposition.

| Bond Type | Approx.[1][2][3] BDE (kcal/mol) | Note |

| Standard C–C (Alkane) | ~85–90 | Stable |

| Cyclopropane C–C | ~54 | Weak due to poor orbital overlap |

| Tertiary C–OH | ~91 | Strong, rarely breaks directly |

| Tertiary C–H (if present) | ~96 | Weaker than secondary (~99) |

The "Gem-Disubstituted" Effect

In tertiary cyclopropanols, the C1 position bears both a hydroxyl group and an alkyl/aryl substituent. This gem-disubstitution introduces:

-

Thorpe-Ingold Effect: Steric bulk compresses the internal bond angle, slightly increasing strain but kinetically hindering nucleophilic attack at C1.

-

Electronic Activation: The oxygen lone pairs can donate electron density into the antibonding orbital (

) of the adjacent C–C bonds, lowering the activation energy for ring opening.

Decomposition Pathways & Mechanisms

Understanding how these molecules break down is essential for preventing it. The two dominant pathways are Acid-Catalyzed Rearrangement and Base-Mediated Ring Opening .

Acid-Catalyzed Rearrangement (The Meyer-Schuster/Pinacol Analogue)

Under acidic conditions, tertiary cyclopropanols rearrange to ketones. This process is driven by the relief of ring strain and the formation of a stable carbonyl bond.

Mechanism:

-

Protonation: The hydroxyl oxygen accepts a proton.

-

Ring Opening: The C1–C2 bond breaks. Unlike a simple carbocation formation, this is often concerted or assisted by the relief of strain, leading to an enol or a protonated ketone intermediate.

-

Regioselectivity: The bond breakage is governed by the stability of the developing charge. For 1-substituted cyclopropanols, the ring usually opens to form the ethyl ketone (via breaking the bond to the less substituted carbon, effectively transferring a proton to the terminal methylene).

Figure 1: Acid-catalyzed rearrangement pathway of 1-methylcyclopropanol to 2-butanone.

Base-Mediated Ring Opening (Homoenolate Pathway)

In the presence of base, tertiary cyclopropanols form alkoxides that can fragment. This is the thermodynamic basis for the Favorskii rearrangement and related transformations.

-

Regiochemistry: The ring opens to form the least substituted carbanion (primary > secondary > tertiary) because it is the most stable species.

-

Outcome: 1-Methylcyclopropanol opens to form the primary homoenolate, which upon protonation yields 2-butanone.

Figure 2: Base-mediated ring opening via the homoenolate pathway.

Synthetic Protocols & Handling

Synthesis: The Kulinkovich Reaction

The most robust method for accessing tertiary cyclopropanols is the Kulinkovich reaction (or Kulinkovich-Szymoniak).

-

Reagents: Ester + Grignard Reagent (excess) + Ti(OiPr)₄ (catalytic).

-

Key Intermediate: Titanacyclopropane.

-

Protocol Note: The reaction generates a magnesium cyclopropoxide. The quench is critical. A harsh acidic quench can trigger immediate rearrangement to the ketone (as shown in Fig 1).

-

Best Practice: Quench with a mild proton source (e.g., saturated NH₄Cl or dilute acetic acid at low temperature) to preserve the cyclopropanol.

Purification Strategy (Critical)

Silica gel is slightly acidic (pH ~4-5) and can catalyze the rearrangement of sensitive tertiary cyclopropanols during column chromatography.

Recommended Protocol:

-

Pre-treatment: Slurry the silica gel with 1-2% Triethylamine (Et₃N) in the eluent solvent before packing the column. This neutralizes acidic sites.

-

Alternative Phase: Use Neutral Alumina (Activity Grade III) if the compound is exceptionally acid-sensitive.

-

Eluent: Avoid protic solvents if possible; use Hexanes/EtOAc mixtures.

Storage

-

Temperature: Store at -20°C.

-

Atmosphere: Inert gas (Argon/Nitrogen).

-

Stabilizers: For long-term storage of neat oils, adding a trace of BHT (butylated hydroxytoluene) can prevent radical-induced oxidative ring opening.

Case Study: Drug Development & Bioisosteres

In medicinal chemistry, the tertiary cyclopropanol motif is often evaluated against the tert-butyl group or isopropyl group.

| Property | Tertiary Cyclopropanol | tert-Butyl |

| Metabolic Stability | High (C-H bonds are strong; blocks CYP oxidation) | High |

| Conformation | Rigid (defined vector) | Spherical/Rotatable |

| Polarity | Polar (H-bond donor) | Lipophilic |

| Risk | Potential for ring opening (reactive metabolites) | Inert |

Metabolic Note: While the cyclopropane C-H bonds are strong (~106 kcal/mol), rendering them resistant to direct CYP450 hydrogen abstraction, the tertiary alcohol functionality can be a handle for Phase II conjugation (Glucuronidation). Furthermore, oxidative radical attack (e.g., by high-valent metal centers in enzymes) can trigger the formation of

References

-

Kulinkovich, O. G., et al. (1989). "Reaction of Ethyl Magnesium Bromide with Carboxylic Esters in the Presence of Titanium Alkoxides." Zhurnal Organicheskoi Khimii.

-

De Meijere, A., et al. (2001). "Titanium-Mediated Preparation of Cyclopropanols." Chemical Reviews.

-

Wiberg, K. B. (1986). "The Structure and Energetics of Small Ring Compounds." Angewandte Chemie International Edition.

-

Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry.

-

Hansen, T., et al. (2020).[2] "Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions." European Journal of Organic Chemistry.[2] (Mechanistic analogue for ring strain relief).

Sources

An In-depth Technical Guide to the Potential Biological Activities of Cyclopropane-Containing Alcohols

Abstract

The cyclopropane ring, a motif once considered primarily of theoretical interest due to its inherent ring strain, has emerged as a crucial structural element in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including conformational rigidity and metabolic stability, make it a valuable bioisostere for various functional groups.[3][4][5] This technical guide provides an in-depth exploration of the biological activities of a specific subclass: cyclopropane-containing alcohols. We will delve into the mechanistic basis for their diverse pharmacological effects, from enzyme inhibition to antiviral and anticancer activities, supported by recent literature. Furthermore, this guide will outline key synthetic strategies for accessing these valuable scaffolds and present a standardized protocol for their biological evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Cyclopropyl Moiety: A Privileged Scaffold in Drug Design

The three-membered carbocycle of cyclopropane possesses a unique set of steric and electronic properties that distinguish it from other alicyclic and aliphatic systems.[4][6] The significant ring strain (27.5 kcal/mol) and the resulting bent bonds give the C-C bonds an increased π-character.[1][6] This electronic feature allows the cyclopropyl group to act as a bioisostere for alkenes and even aromatic rings in certain contexts, influencing ligand-receptor interactions.[3][5]

From a drug design perspective, the incorporation of a cyclopropane ring, often with a hydroxyl group to provide a key interaction point, offers several advantages:

-

Enhanced Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropane ring can "lock" a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a biological target and potentially leading to a significant increase in potency and selectivity.[3][7][8]

-

Improved Metabolic Stability: The C-H bonds in cyclopropane are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4][9] This can lead to improved pharmacokinetic profiles, including longer half-life and increased oral bioavailability.[9][10]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can favorably alter a molecule's lipophilicity, solubility, and efflux ratio, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[3][9]

These properties have led to the inclusion of cyclopropane-containing scaffolds in numerous FDA-approved drugs and clinical candidates for a wide array of therapeutic areas, including antiviral, anticancer, and anticoagulant therapies.[11][12]

Diverse Biological Activities of Cyclopropane-Containing Alcohols

The combination of the cyclopropane ring's unique properties with the hydrogen-bonding capability of a hydroxyl group gives rise to a broad spectrum of biological activities.

Enzyme Inhibition

Cyclopropane-containing alcohols have been identified as potent inhibitors of various enzymes, a property crucial for therapeutic intervention in numerous diseases.[1][2]

-

Coronavirus 3C-like Protease (3CLpro) Inhibition: In the search for broad-spectrum antiviral agents, cyclopropane-based structures have been designed as highly potent inhibitors of SARS-CoV-2 3CLpro, an enzyme essential for viral replication.[13] The cyclopropyl group can form stabilizing hydrophobic interactions within the enzyme's active site, enhancing the inhibitory activity.[13][14] For instance, certain dipeptidyl inhibitors incorporating a cyclopropane ring have demonstrated low nanomolar efficacy in inhibiting SARS-CoV-2 replication in cellular assays.[13]

-

Gibberellin Biosynthesis Inhibition: In the field of agrochemicals, the cyclopropane-containing alcohol, ancymidol (α-cyclopropyl-α-(p-methoxyphenyl)-5-pyrimidine methyl alcohol), acts as a plant growth regulator by inhibiting gibberellin biosynthesis.[15] Specifically, it blocks the oxidation of ent-kaurene to ent-kaurenol, a key step in the pathway.[15]

-

Other Enzyme Targets: The cyclopropyl scaffold is present in inhibitors of a range of other enzymes, including receptor tyrosine kinases (e.g., MET, VEGFR-2) and epidermal growth factor receptor (EGFR), which are important targets in oncology.[11][12]

The mechanism of inhibition can vary, from competitive binding at the active site to allosteric modulation, and is highly dependent on the specific enzyme and the overall structure of the inhibitor.[16][17][18]

Antiviral Activity

Beyond coronaviruses, cyclopropane-containing nucleoside analogs, which feature a cyclopropyl ring attached to a sugar mimic and a nucleobase, have shown significant promise as antiviral agents, particularly against human herpesviruses.[19][20]

-

Methylenecyclopropane Nucleosides (MCPNs): Compounds like cyclopropavir, which contains two hydroxymethyl groups on the cyclopropane ring, are potent inhibitors of human cytomegalovirus (HCMV) and also show activity against Epstein-Barr virus (EBV) and human herpesvirus 6 and 8 (HHV-6, HHV-8).[19][20] The antiviral activity of these compounds often depends on their phosphorylation by viral kinases, such as the HCMV UL97 kinase, to an active triphosphate form that inhibits viral DNA polymerase.[19]

Anticancer Activity

The antiproliferative effects of cyclopropane-containing alcohols have been observed in various cancer cell lines.

-

Microtubule Stabilization: The epothilones are a class of microtubule-stabilizing agents used in cancer chemotherapy. Synthetic analogs where the epoxide ring of epothilone B is replaced with a cyclopropane ring have been synthesized. The stereochemistry of the cyclopropyl group is critical for biological activity; analogs with a configuration mimicking the natural epoxide exhibit potent microtubule-binding affinity and antiproliferative activity, whereas their diastereomers are significantly less active.[21][22]

-

Cytotoxicity in Cancer Cell Lines: Naturally occurring triterpenoids containing a cyclopropane ring, such as cycloartenol and cycloartenone, have demonstrated cytotoxic effects against cancer cell lines like the MCF7 breast cancer cell line.[23]

Neurobiological Activity

The rigid nature of the cyclopropane ring makes it an excellent scaffold for designing conformationally restricted analogs of neurotransmitters.

-

NMDA Receptor Modulation: Aminocyclopropanecarboxylic acids (ACCs), which can be considered cyclopropane-containing amino alcohols, are potent and selective ligands for the glycine modulation site of the N-methyl-D-aspartate (NMDA) receptor.[2] The parent compound, cyclopropane itself, also acts as an NMDA receptor antagonist.[6] This activity is relevant for studying excitatory neurotransmission and its role in neurological disorders.[1]

Synthetic Strategies for Accessing Cyclopropane-Containing Alcohols

The efficient synthesis of cyclopropane-containing alcohols is paramount for their exploration in drug discovery. Several classical and modern methods are employed.

Cyclopropanation of Alkenes

The most common approach involves the cyclopropanation of an allylic alcohol or a related alkene precursor.

-

Simmons-Smith Reaction: This classic method uses a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to convert an alkene into a cyclopropane.[24] A key advantage is its stereospecificity, where the stereochemistry of the starting alkene is retained in the product. For allylic alcohols, the hydroxyl group directs the cyclopropanation to occur on the same face of the double bond.

-

Charette Asymmetric Cyclopropanation: An important advancement is the development of asymmetric versions of the Simmons-Smith reaction. The Charette protocol utilizes a stoichiometric amount of a chiral dioxaborolane ligand to achieve high enantioselectivity in the cyclopropanation of allylic alcohols.[24]

-

Kulinkovich Reaction: This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to generate a titanacyclopropane intermediate, which can then react with an alkene to form a cyclopropane.[25] This method is particularly useful for synthesizing 1,2-disubstituted cyclopropanols.

Other Methods

-

Intramolecular Ring Closure: 1,3-dihalides or related compounds can undergo intramolecular cyclization in the presence of a reducing agent to form a cyclopropane ring.

-

Carbene/Carbenoid Addition to Carbonyls: The Corey-Chaykovsky reaction, involving the reaction of a sulfur ylide with an aldehyde or ketone, can be used to form an epoxide, which can then be converted to a cyclopropane derivative.[11]

A generalized workflow for the synthesis and screening of novel cyclopropane-containing alcohols is depicted below.

Experimental Protocols: Enzyme Inhibition Assay

To assess the potential of a novel cyclopropane-containing alcohol as an enzyme inhibitor, a robust and reproducible assay is essential. The following is a generalized protocol for a competitive enzyme inhibition assay using a spectrophotometric method.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

Materials:

-

Target Enzyme (e.g., a protease, kinase, or dehydrogenase)

-

Substrate for the enzyme that produces a chromogenic or fluorogenic product

-

Assay Buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme)

-

Test Compound (cyclopropane-containing alcohol) dissolved in a suitable solvent (e.g., DMSO)

-

Positive Control Inhibitor (a known inhibitor of the enzyme)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Methodology:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the test compound in the assay buffer. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.

-

Prepare a solution of the enzyme in the assay buffer at a concentration that gives a linear reaction rate over the desired time course.

-

Prepare a solution of the substrate in the assay buffer. The optimal concentration is often at or near the Michaelis constant (Km) of the enzyme for that substrate.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add a small volume (e.g., 2 µL) of the serially diluted test compound, positive control, or solvent (for the 100% activity control).

-

Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode) or at a single endpoint after a fixed reaction time.

-

-

Data Analysis:

-

Calculate the initial reaction rate (velocity) for each well from the kinetic data.

-

Normalize the data by setting the average rate of the solvent-only wells to 100% activity and the average rate of the highest concentration inhibitor wells to 0% activity.

-

Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation to determine the IC50 value.

-

The following diagram illustrates the principle of competitive enzyme inhibition being evaluated in this protocol.

Conclusion and Future Perspectives

Cyclopropane-containing alcohols represent a fascinating and highly valuable class of molecules with a wide range of demonstrated and potential biological activities.[1][2][26] Their unique structural and electronic properties make them powerful tools in the hands of medicinal chemists and drug discovery scientists.[4][7] The continued development of novel and efficient stereoselective synthetic methods will undoubtedly accelerate the exploration of this chemical space.[24][27] Future research will likely focus on expanding the diversity of cyclopropane scaffolds, exploring their potential as covalent inhibitors, and applying them to new and challenging biological targets. The insights gained from structure-activity relationship studies will continue to guide the rational design of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic properties, solidifying the role of the cyclopropane-containing alcohol as a privileged motif in the pursuit of new medicines.

References

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Cyclopropane. Wikipedia.

- Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry.

- One (small)

- Drug Modifications to Improve Stability. Chemistry LibreTexts.

- Synthesis and antiviral activities of methylenecyclopropane analogs with 6-alkoxy and 6-alkylthio substitutions that exhibit broad-spectrum antiviral activity against human herpesviruses. PubMed.

- Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.

- Biosynthesis of cyclopropane in natural products.

- Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. Molecules.

- Application of Cyclopropane in Drug Discovery. PharmaBlock.

- Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.

- Recent advances in asymmetric synthesis via cyclopropanol intermedi

- Boost your Research with our Original Cyclopropanes. Life Chemicals.

- Cyclopropanol. Wikipedia.

- BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. Military Medical Science Letters.

- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversific

- Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Journal of Medicinal Chemistry.

- Cyclopropane Derivatives and their Diverse Biological Activities.

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules.

- Synthesis of cyclopropane containing natural products.

- Synthesis and antiviral activity of certain second generation methylenecyclopropane nucleosides. Bioorganic & Medicinal Chemistry Letters.

- The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. PubMed.

- The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. sonar.ch.

- 1,2,3-Trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of Medicinal Chemistry.

- Synthesis of cyclopropanes. Organic Chemistry Portal.

- Building Blocks. PharmaBlock.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- Cyclopropane Containing Triterpenoids, Cycloartenone, and Cycloartenol: Isolation, Chemical Transformations, and Anticancer Studies.

- Structural Insights into the Role of the Stereochemistry of the Cyclopropyl Ring in the Inhibitory Activity of Xeruborbactam against SME-1 Class A Carbapenemase. PubMed.

- Cycloaddition reactions for antiviral compounds. Future Medicinal Chemistry.

- Inhibition of ent-Kaurene Oxidation and Growth by α-Cyclopropyl-α-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol 1. Plant Physiology.

- Organophotocatalyst Enabled Deoxycyclopropanation of Alcohols.

- Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. Molecules.

- Potential of cyclopenta[b]benzofurans from Aglaia species in cancer chemotherapy. PubMed.

- Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.

- What are ADHs inhibitors and how do they work?.

- Enzyme Inhibition. Chemistry LibreTexts.

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. researchgate.net [researchgate.net]

- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cyclopropane - Wikipedia [en.wikipedia.org]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 8. lifechemicals.com [lifechemicals.com]

- 9. namiki-s.co.jp [namiki-s.co.jp]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Insights into the Role of the Stereochemistry of the Cyclopropyl Ring in the Inhibitory Activity of Xeruborbactam against SME-1 Class A Carbapenemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. omicsonline.org [omicsonline.org]

- 17. What are ADHs inhibitors and how do they work? [synapse.patsnap.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Synthesis and antiviral activities of methylenecyclopropane analogs with 6-alkoxy and 6-alkylthio substitutions that exhibit broad-spectrum antiviral activity against human herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and antiviral activity of certain second generation methylenecyclopropane nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. [sonar.ch]

- 23. researchgate.net [researchgate.net]

- 24. epublications.marquette.edu [epublications.marquette.edu]

- 25. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C [pubs.rsc.org]

- 26. mdpi.com [mdpi.com]

- 27. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"Grignard reaction with cyclopropanone for tertiary alcohol synthesis"

Application Note: High-Fidelity Synthesis of 1-Substituted Cyclopropanols via Cyclopropanone Equivalents

Part 1: Executive Summary & Strategic Rationale

The Challenge: Direct addition of Grignard reagents to free cyclopropanone is synthetically non-viable due to the ketone's extreme kinetic instability. Cyclopropanone rapidly polymerizes at temperatures above -20°C and is highly susceptible to ring-opening reactions. Consequently, it is not a shelf-stable reagent.

The Solution: The industry-standard protocol utilizes Cyclopropanone Ethyl Hemiacetal (1-ethoxycyclopropanol) as a stable, storable surrogate. Under specific reaction conditions, this hemiacetal generates cyclopropanone in situ, which is immediately trapped by the Grignard reagent.

Scope of this Guide: This application note details the synthesis of the hemiacetal precursor and the subsequent Grignard addition to yield 1-substituted cyclopropanols (tertiary alcohols). This class of compounds is critical in medicinal chemistry as rigid isosteres and metabolic blockers.

Part 2: Technical Background & Mechanism

To successfully execute this synthesis, the operator must understand the "Magnesium Brake" mechanism. The reaction does not proceed via direct SN2 displacement of the ethoxy group. Instead, it relies on a base-promoted equilibrium.

Mechanism Description:

-

Deprotonation: The first equivalent of Grignard reagent (RMgX) acts as a base, deprotonating the hydroxyl group of the hemiacetal.

-

Unmasking: The resulting magnesium alkoxide collapses to eliminate magnesium ethoxide, transiently generating free cyclopropanone.

-

Nucleophilic Attack: A second equivalent of Grignard reagent attacks the highly reactive carbonyl carbon of the free cyclopropanone.

-

Stabilization: The resulting magnesium cyclopropoxide is stable until hydrolysis.

Critical Stoichiometry Note: Because the first step consumes one equivalent of Grignard reagent to generate the active electrophile, at least 2.0 equivalents of Grignard reagent are required for the reaction to proceed.[1]

Figure 1: Mechanistic pathway requiring sacrificial Grignard equivalent for in situ ketone generation.

Part 3: Experimental Protocols

Protocol A: Synthesis of Cyclopropanone Ethyl Hemiacetal

Note: This precursor must be synthesized as it is rarely available commercially with high purity.

Reagents:

-

Ethyl 3-chloropropionate (CAS: 623-71-2)

-

Sodium metal

-

Dry Ethanol

-

Trimethylchlorosilane (TMSCl) - Optional for isolation, but we will describe the direct hemiacetal route.

Workflow:

-

Reduction: Disperse sodium metal (2.3 equiv) in dry xylene or toluene. Add ethyl 3-chloropropionate dropwise at reflux. This promotes an intramolecular Wurtz-type coupling to form 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (if TMSCl is present) or the hemiacetal directly upon workup.

-

Methanolysis: If the silyl ether is isolated, stir in methanol to cleave the TMS group.

-

Distillation: Distill the crude product under reduced pressure.

-

Target: Boiling point approx. 51-52°C at 12 mmHg.

-

Stability: Store at 0°C. Stable for months if acid-free.[2]

-

Protocol B: Grignard Addition (The Core Reaction)

Reagents:

-

Cyclopropanone Ethyl Hemiacetal (1.0 equiv)

-

Grignard Reagent (R-MgBr or R-MgCl) (2.2 - 2.5 equiv)

-

Anhydrous Diethyl Ether (Et₂O) or THF

-

Saturated Aqueous Ammonium Chloride (NH₄Cl)[3]

Step-by-Step Methodology:

-

System Prep: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

-

Grignard Charge: Add the Grignard reagent (2.5 equiv) to the flask. Cool to 0°C (ice bath).

-

Why 0°C? Lower temperatures (-78°C) may slow the elimination of the ethoxide (Step 2 of mechanism), stalling the reaction. Higher temperatures promote polymerization.

-

-

Addition: Dissolve Cyclopropanone Ethyl Hemiacetal (1.0 equiv) in anhydrous Et₂O (10 volumes). Add this solution dropwise to the Grignard reagent over 30–45 minutes.

-

Observation: A white precipitate (Mg(OEt)X) typically forms. Gas evolution (ethane/methane) may occur during the initial deprotonation.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Monitoring: TLC is difficult due to low UV activity. GC-MS is preferred (look for the M+ peak of the alcohol).

-

-

The Critical Quench (Safety & Yield Point):

-

Cool the mixture back to 0°C.

-

SLOWLY add saturated aqueous NH₄Cl.

-

Warning: The reaction is highly exothermic.

-

pH Control: Ensure the aqueous layer remains neutral or slightly basic (pH 7–8). Do NOT use HCl. Acidic conditions will cause the cyclopropane ring to open, rearranging the product into a linear ketone (e.g., ethyl ketone derivatives).

-

-

Extraction: Extract with Et₂O (3x). Wash combined organics with brine.[3] Dry over Na₂SO₄.[2][4]

-

Purification: Concentrate under reduced pressure (cold bath, <30°C). Purify via flash chromatography on silica gel (neutralized with 1% Et₃N) or distillation.

Part 4: Data & Troubleshooting

Table 1: Solvent and Stoichiometry Effects

| Variable | Condition | Outcome | Recommendation |

| Grignard Equivalents | 1.0 - 1.5 eq | Low Yield (<30%) | Reaction stops at alkoxide stage. Use >2.2 eq . |

| Solvent | THF | Good solubility, faster rate | Preferred for aryl Grignards. |

| Solvent | Diethyl Ether | Slower, cleaner profile | Preferred for alkyl Grignards; easier product isolation. |

| Quench pH | Acidic (< pH 5) | Ring Opening | FAILURE MODE. Product rearranges to ketone. |

| Temperature | > 25°C | Polymerization | Keep addition at 0°C. |

Visual Workflow:

Figure 2: Operational workflow emphasizing the critical neutral quench step.

Part 5: References

-

Salaün, J.; Marguerite, J. (1988). "Cyclopropanone Ethyl Hemiacetal from Ethyl 3-Chloropropanoate". Organic Syntheses, Coll.[2][4][5][6] Vol. 6, p.320; Vol. 63, p.147 (1985).

-

Turro, N. J.; Gagosian, R. B. (1970). "Synthesis and reactions of cyclopropanones". Journal of the American Chemical Society, 92(7), 2036–2041.

-

Wasserman, H. H.; Clagett, D. C. (1966). "The reaction of cyclopropanone hemiacetals with Grignard reagents". Journal of the American Chemical Society, 88(24), 5368–5369.

-

Kulinkovich, O. G. (2004). "Alkylation of Carboxylic Acid Esters with Dialkoxytitanacyclopropane Reagents". Chemical Reviews, 104(6), 2961–3000. (Provided for context on alternative titanium-mediated routes).

Sources

Application Notes & Protocols: Strategic Ring-Opening of 1-Butylcyclopropan-1-ol for Synthetic Elaboration

Introduction: The Latent Reactivity of Cyclopropanols

Cyclopropanols, and specifically 1-substituted variants like 1-butylcyclopropan-1-ol, represent a class of uniquely versatile synthetic intermediates. Their high ring strain, a consequence of the three-membered carbocyclic framework, renders them susceptible to selective ring-opening reactions under a variety of conditions.[1][2] This inherent reactivity makes them powerful three-carbon synthons, capable of generating linear carbonyl compounds with functionality positioned for further elaboration. The hydroxyl group plays a critical role, activating the adjacent C-C bonds for cleavage and directing the subsequent transformation.[3]

This compound is readily synthesized via the Kulinkovich reaction from ethyl pentanoate and ethylmagnesium bromide in the presence of a titanium(IV) catalyst, making it an accessible starting material for complex molecule synthesis.[4] This guide provides an in-depth analysis of the primary pathways for the ring-opening of this compound, focusing on mechanistic principles, field-proven protocols, and the strategic considerations that guide the choice of reaction conditions.

Core Mechanistic Dichotomy: Homolytic vs. Heterolytic Cleavage

The diverse transformations of this compound originate from two fundamental mechanistic pathways upon activation: homolytic or heterolytic cleavage of a proximal C-C bond. The choice of reagents—be it a single-electron oxidant, a Lewis acid, or a transition metal catalyst—determines which pathway is favored, leading to distinct reactive intermediates and, ultimately, different product classes.[5][6]

Caption: Core ring-opening dichotomy of this compound.

Part 1: Oxidative Radical Ring-Opening

This pathway is arguably the most explored for cyclopropanols due to its mild conditions and high functional group tolerance.[2] The reaction is initiated by a single-electron transfer (SET) from the cyclopropanol oxygen to an oxidant, or via homolysis of a metal alkoxide, to generate an alkoxy radical. This intermediate rapidly undergoes β-scission of the strained cyclopropane ring to form a more stable β-keto alkyl radical.[1][7]

Mechanistic Deep Dive: Mn(III)-Mediated Opening

Manganese(III) acetate or acetylacetonate are cost-effective and highly efficient oxidants for this transformation.[7]

-

Ligand Exchange: The cyclopropanol displaces a ligand on the Mn(III) center to form a manganese alkoxide.

-

Homolytic Cleavage: The Mn-O bond cleaves homolytically, reducing Mn(III) to Mn(II) and generating the key alkoxy radical.

-

β-Scission: The high ring strain drives the rapid, irreversible cleavage of the C1-C2 bond, producing a resonance-stabilized β-keto radical. This step is highly regioselective, cleaving the bond between the most substituted carbons.

-

Radical Trapping: The β-keto radical is then intercepted by a radical acceptor (e.g., an isonitrile, alkene, or azide) or can undergo further oxidation to a carbocation, depending on the conditions.[1][7]

Caption: Mechanism of Mn(III)-mediated radical ring-opening.

Protocol 1: Mn(III)-Mediated Synthesis of a 6-Butylphenanthridine